Dimidazon

Overview

Description

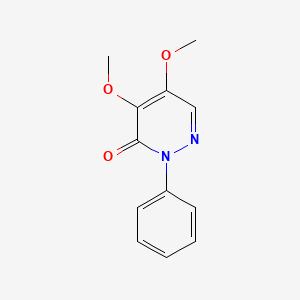

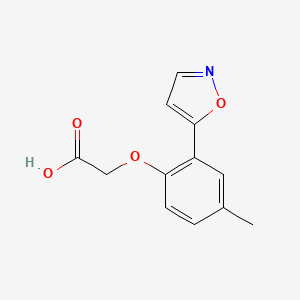

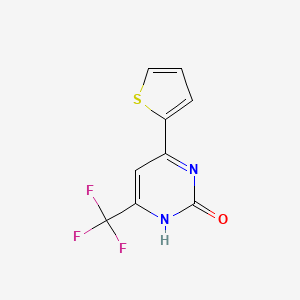

Dimidazon is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Pentamidine Analogs in Treatment of Pneumonia

A study by Jones et al. (1990) found that imidazoline substituted compounds, similar in structure to Dimidazon, showed effectiveness against rat Pneumocystis carinii pneumonia. These compounds were less toxic than pentamidine and showed potential as new clinical agents for pneumonia treatment.

Ameliorative Effects on Chemotherapy-induced Nephrotoxicity

A 2016 study by Divya et al. explored the effects of Apodytes dimidiata, a compound similar to this compound, on cisplatin-induced renal damage. The study showed that this compound could significantly protect against nephrotoxicity in rats, suggesting potential applications in alleviating chemotherapy side effects.

Anti-Fibrosis Effects in Cardiac Tissue

Research by Yao et al. (2013) demonstrated that 3,3'-diindolymethane (DIM), structurally related to this compound, has anti-fibrosis effects on cardiac tissue in an animal model of adriamycin-induced cardiac fibrosis. This suggests potential applications in treating heart failure caused by certain medications.

Anti-Inflammatory and Anti-Cancer Effects

The study by Kim et al. (2009) indicated that 3,3′-Diindolylmethane (DIM) attenuated colonic inflammation and tumorigenesis in mice. This points towards potential therapeutic applications in inflammatory bowel disease and colon cancer prevention.

Antihypertensive Properties

A 1967 study by Davidov et al. found that an imidazoline compound, similar to this compound, exhibited antihypertensive properties in humans. This suggests potential applications of similar compounds in managing high blood pressure.

Protective Effects Against Cardiomyocyte Inflammation and Apoptosis

Research by Luo et al. (2018) showed that 3,3'-Diindolylmethane protects H9C2 cardiomyocytes from LPS-induced inflammatory responses and apoptosis, indicating potential applications in treating septic cardiomyopathy.

Cardiac Hypertrophy Prevention

A study by Zong et al. (2013) found that 3,3′-Diindolylmethane protects against cardiac hypertrophy via activation of AMPKα2. This suggests potential applications in preventing heart diseases related to hypertrophy.

Effects on Reproductive Fitness in Marine Medaka

A study by Chen et al. (2017) on marine medaka exposed to 3,3'-diindolylmethane (DIM) showed reproductive impairment and endocrine disruption, highlighting the need for caution in its environmental applications.

Mechanism of Action

Target of Action

Dimidazon, also known as Diminazene, is a trypanocidal agent . The primary targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress .

Biochemical Pathways

Given its targets, it can be inferred that this compound may influence pathways related to transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress . The downstream effects of these pathway alterations would depend on the specific biological context and are subject to ongoing research.

Result of Action

Given its known targets, it can be hypothesized that this compound may influence processes such as transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress . .

Biochemical Analysis

Cellular Effects

The cellular effects of Dimidazon are primarily related to its antibacterial and antiviral activity. By inhibiting the growth of bacteria and viruses, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

4,5-dimethoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFZKJCNHBXWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074998 | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3295-78-1 | |

| Record name | Dimidazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AM45V743J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

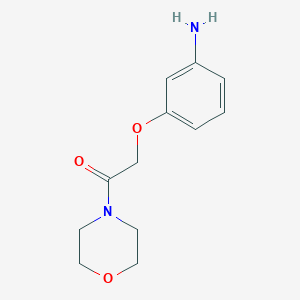

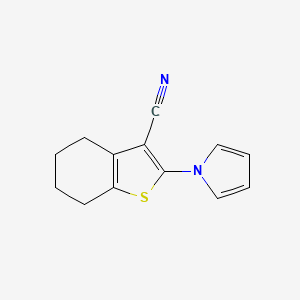

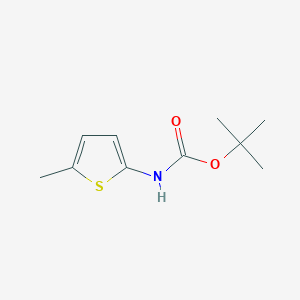

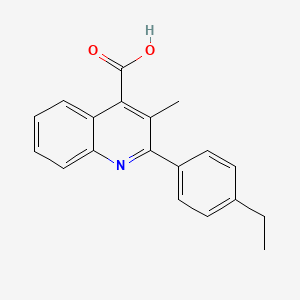

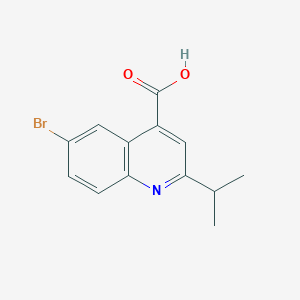

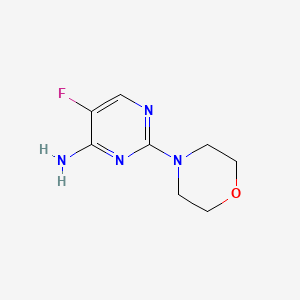

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)